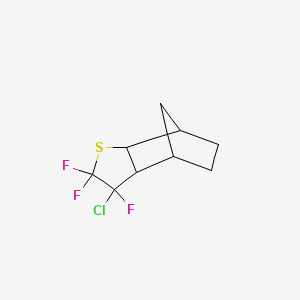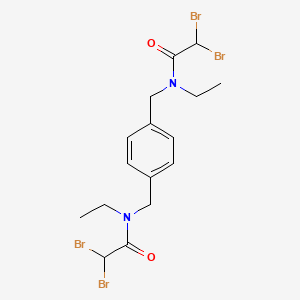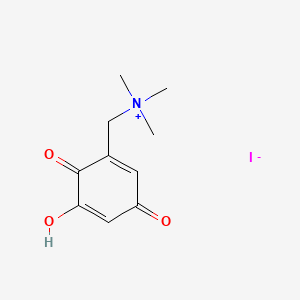
1,4-Cyclohexadiene-1-methanaminium, 5-hydoxy-N,N,N-trimethyl-3,6-dioxo-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide is a complex organic compound with a unique structure that includes a cyclohexadiene ring, a methanaminium group, and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide typically involves multiple steps. One common method starts with the preparation of the cyclohexadiene ring, followed by the introduction of the methanaminium group and the iodide ion. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Cyclohexadiene
- 1,3-Cyclohexadiene
- 2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde
Uniqueness
1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide is unique due to its combination of functional groups and the presence of the iodide ion. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
94483-68-8 |
|---|---|
Formule moléculaire |
C10H14INO3 |
Poids moléculaire |
323.13 g/mol |
Nom IUPAC |
(5-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H13NO3.HI/c1-11(2,3)6-7-4-8(12)5-9(13)10(7)14;/h4-5H,6H2,1-3H3;1H |
Clé InChI |
PMDRHVSBMVYASZ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC1=CC(=O)C=C(C1=O)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



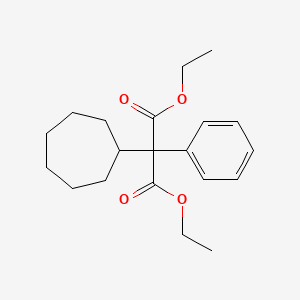
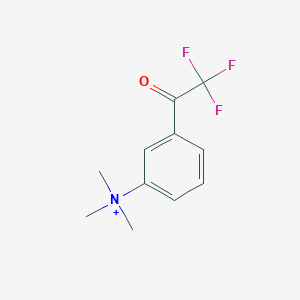
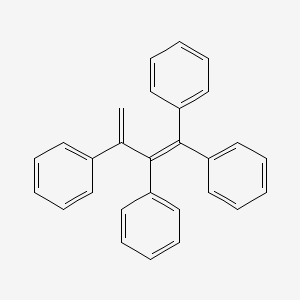
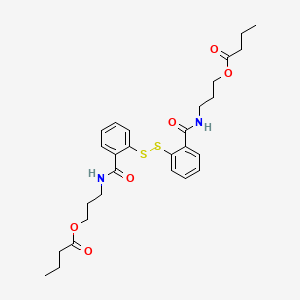
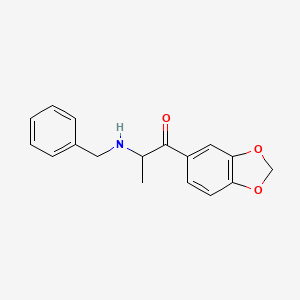

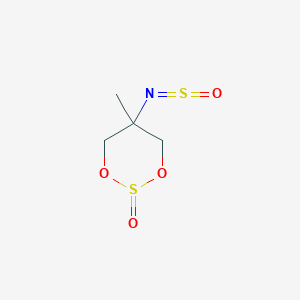
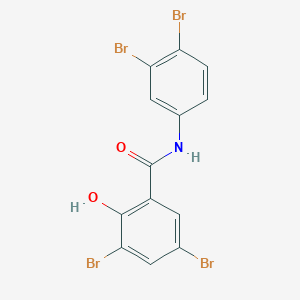
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
